molecular formula C9H10N2 B3056194 3-Methyl-4-(methylamino)benzonitrile CAS No. 69619-16-5

3-Methyl-4-(methylamino)benzonitrile

Cat. No.: B3056194
CAS No.: 69619-16-5
M. Wt: 146.19 g/mol
InChI Key: YNELGXFGZBODLW-UHFFFAOYSA-N
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Description

3-Methyl-4-(methylamino)benzonitrile (CAS: Not explicitly provided; molecular formula: C₉H₁₀N₂) is a benzonitrile derivative featuring a methyl group at the 3-position and a methylamino group (-NHCH₃) at the 4-position of the benzene ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of heterocyclic drugs targeting diseases such as Acute Myeloid Leukaemia (AML). For instance, it forms the core structure in compounds like OXS008255 and OXS007417, which are small-molecule differentiation agents under investigation for AML treatment . Its structural simplicity allows for versatile modifications, enabling researchers to fine-tune pharmacokinetic (PK) properties and target affinity.

Properties

CAS No.

69619-16-5

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

3-methyl-4-(methylamino)benzonitrile

InChI

InChI=1S/C9H10N2/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5,11H,1-2H3

InChI Key

YNELGXFGZBODLW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C#N)NC

Canonical SMILES

CC1=C(C=CC(=C1)C#N)NC

Origin of Product

United States

Comparison with Similar Compounds

3-Fluoro-4-(methylamino)benzonitrile

  • Structure : Fluorine replaces the methyl group at the 3-position.
  • Key Data :
    • Molecular formula: C₈H₇FN₂
    • Molecular weight: 150.15 g/mol
    • CAS: 1157057-81-2 .
  • Comparison: The fluorine atom introduces electronegativity and smaller steric bulk compared to the methyl group. This substitution likely enhances lipophilicity (higher logP) and metabolic stability due to fluorine’s resistance to oxidative degradation. Potential applications: Fluorinated analogues are often prioritized in drug design for improved blood-brain barrier penetration and PET imaging utility, as seen in DASB derivatives .

3-Methyl-4-(N,N-dimethylamino)benzonitrile (3M4AB-CN)

  • Structure: Dimethylamino (-N(CH₃)₂) replaces the methylamino group.
  • Key Data :
    • Studied via TDDFT (Time-Dependent Density Functional Theory) for electric field-dependent absorption .
  • Comparison: The dimethylamino group is a stronger electron donor than methylamino, altering the compound’s dipole moment and absorption spectra. Under electric fields, 3M4AB-CN exhibits red-shifted absorption bands, suggesting enhanced charge-transfer characteristics. Applications: Such electronic properties make dimethylamino derivatives suitable for optoelectronic materials or fluorescent probes.

3-Methoxy-4-nitrobenzonitrile

  • Structure: Methoxy (-OCH₃) at 3-position and nitro (-NO₂) at 4-position.
  • Key Data :
    • Molecular formula: C₈H₆N₂O₃
    • Molecular weight: 178.15 g/mol
    • CAS: 177476-75-4 .
  • Comparison: The nitro group is electron-withdrawing, contrasting with the electron-donating methylamino group. This results in reduced basicity and altered reactivity in electrophilic substitution reactions.

3-((Methylamino)methyl)benzonitrile

  • Structure: Methylamino group attached via a methylene bridge (-CH₂NHCH₃) at the 3-position.
  • Key Data :
    • Molecular formula: C₉H₁₀N₂
    • CAS: 90389-96-1 .
  • However, it may reduce metabolic stability due to susceptibility to oxidation. Applications: Flexible linkers are advantageous in kinase inhibitors or allosteric modulators.

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